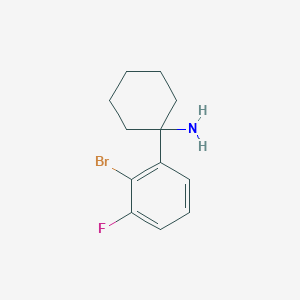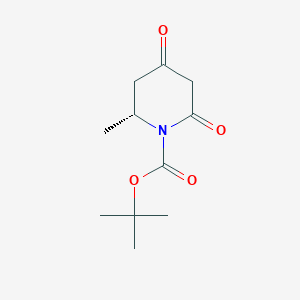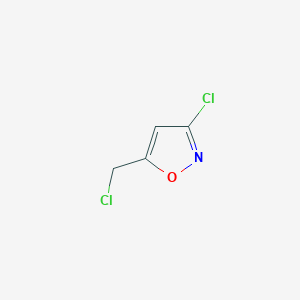
3-Chloro-5-(chloromethyl)-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-(chloromethyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring This compound is characterized by the presence of two chlorine atoms, one attached to the third carbon and the other to the methyl group on the fifth carbon of the oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(chloromethyl)-1,2-oxazole typically involves the chlorination of 5-methyl-1,2-oxazole. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- 5-Methyl-1,2-oxazole is dissolved in an appropriate solvent such as dichloromethane.
- Thionyl chloride is added dropwise to the solution.
- The reaction mixture is heated under reflux for several hours.
- The product, this compound, is isolated by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative chlorinating agents such as phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂) may be employed depending on the specific requirements and availability of reagents.
化学反应分析
Types of Reactions
3-Chloro-5-(chloromethyl)-1,2-oxazole undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced oxazole derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include azido-oxazoles, thiocyanato-oxazoles, and amino-oxazoles.
Oxidation: Products include oxazole carboxylic acids and oxazole ketones.
Reduction: Products include partially reduced oxazoles and fully reduced oxazolidines.
科学研究应用
3-Chloro-5-(chloromethyl)-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of agrochemicals, dyes, and polymers due to its reactive chloromethyl group.
作用机制
The mechanism of action of 3-Chloro-5-(chloromethyl)-1,2-oxazole involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. Additionally, the oxazole ring can interact with DNA or RNA, potentially affecting gene expression and cellular processes.
相似化合物的比较
Similar Compounds
3-Chloro-5-methyl-1,2-oxazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-Chloromethyl-1,2-oxazole: Similar structure but lacks the chlorine atom on the third carbon, affecting its chemical reactivity and biological activity.
3,5-Dichloro-1,2-oxazole: Contains two chlorine atoms on the ring but lacks the chloromethyl group, leading to different reactivity patterns.
Uniqueness
3-Chloro-5-(chloromethyl)-1,2-oxazole is unique due to the presence of both chlorine atoms and the chloromethyl group, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis and a versatile compound for scientific research.
属性
分子式 |
C4H3Cl2NO |
|---|---|
分子量 |
151.98 g/mol |
IUPAC 名称 |
3-chloro-5-(chloromethyl)-1,2-oxazole |
InChI |
InChI=1S/C4H3Cl2NO/c5-2-3-1-4(6)7-8-3/h1H,2H2 |
InChI 键 |
WJNKLOLDISHGOO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(ON=C1Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


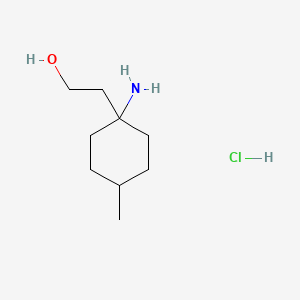
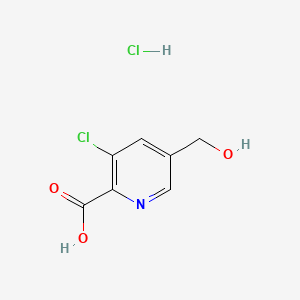
![1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B13472054.png)

![6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13472065.png)
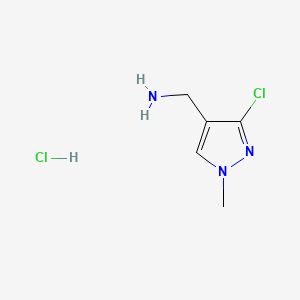
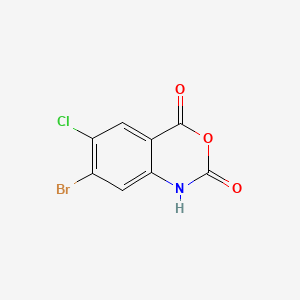
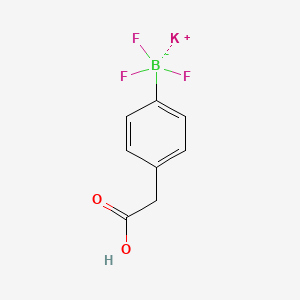
![2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13472086.png)
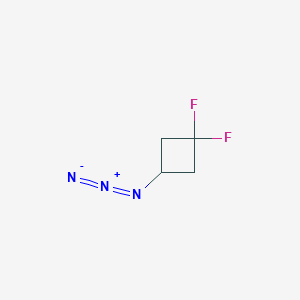
![2-((1R,5S,6S)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B13472100.png)
![3-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzamide](/img/structure/B13472105.png)
